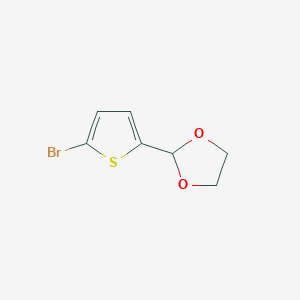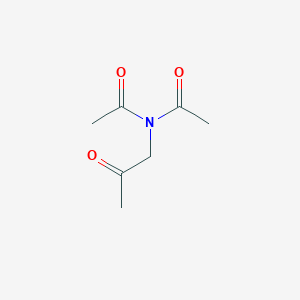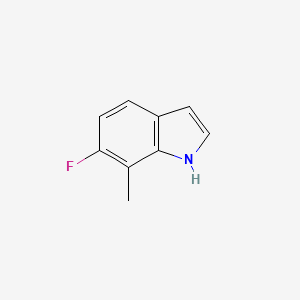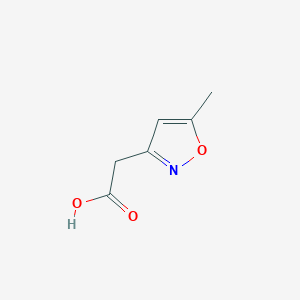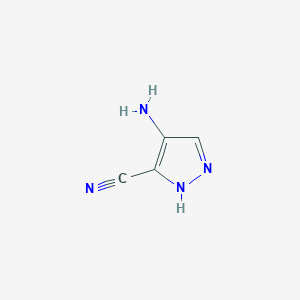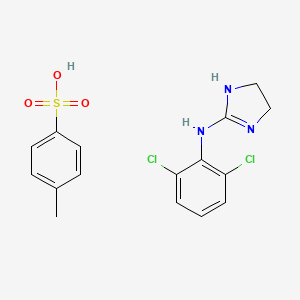
5-Phenylpyrimidin-2-amine
Vue d'ensemble
Description
5-Phenylpyrimidin-2-amine is a chemical compound that belongs to the family of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring. The phenyl group attached to the 5-position of the pyrimidine ring in this compound makes it a significant compound for various chemical and biological applications, including its potential use as a non-natural nucleobase analogue , as well as its role in the synthesis of analgesic and anti-inflammatory agents , anticancer activities , and as a precursor for the synthesis of polyimides with excellent thermal stability and mechanical properties .
Synthesis Analysis
The synthesis of this compound derivatives can be achieved through various methods. One approach involves the treatment of β-ketoester or β-aldehydoester with guanidine hydrochloride in the presence of K2CO3, using a microwave-assisted method without the need for a solvent . Another method includes the cyclization of N-[2-ethoxycarbonyl-2-cyano-1-(isopropylamino)vinyl] formamidine in the presence of dry HCl in dioxane, followed by nucleophilic substitution . Additionally, the compound can be synthesized from 2-amino-1,1-dicyano-2-phenylethene by treatment with N,N-dimethylformamide dimethylacetal, followed by conversion into 4-amino-5-cyano-6-phenylpyrimidines with primary aliphatic and aromatic amines .
Molecular Structure Analysis
The molecular structure of this compound derivatives is characterized by the presence of a phenyl group attached to the pyrimidine ring, which can significantly influence the compound's properties and interactions. For instance, a unique 1:1 co-crystal structure of a 6-phenyl-2-aminopyrimidinone with cytosine shows strong nucleobase-pairing properties, comparable to that of natural guanine:cytosine pairs . The various substituents on the phenyl ring can also affect the compound's electronic properties and reactivity .
Chemical Reactions Analysis
This compound and its derivatives participate in a variety of chemical reactions. They can undergo nucleophilic substitution reactions to introduce different substituents on the phenyl ring, which can lead to compounds with potent analgesic and anti-inflammatory properties . These derivatives can also inhibit tubulin polymerization and induce cell cycle arrest, showcasing their potential as anticancer agents . Furthermore, the compound can be used to synthesize polyimides with excellent thermal and mechanical properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are influenced by the substituents on the phenyl ring. These properties include solubility, thermal stability, and the ability to form co-crystals with strong base-pairing properties . The compound's derivatives have been evaluated for their analgesic and anti-inflammatory potential, showing low ulcer indices and high potency compared to standard drugs . In terms of anticancer activity, certain derivatives exhibit moderate to high antiproliferative activity and can potently inhibit tubulin polymerization . The polyimides derived from these compounds demonstrate excellent thermal stability, with glass transition temperatures ranging from 307-434 degrees C and 10% weight loss temperatures ranging from 556-609 degrees C .
Applications De Recherche Scientifique
Chemical Reactions and Mechanisms
5-Phenylpyrimidin-2-amine is involved in various chemical reactions and mechanisms. It undergoes the Chichibabin amination process, forming mixtures of amino derivatives. In one study, 5-Phenylpyrimidine was treated with KNH2/NH3, yielding a mixture of 2-amino- and 4-amino-5-phenylpyrimidine. The reaction includes a ring opening-ring closure sequence, as indicated by studies using 15N-labelled KNH2/NH3 (Breuker, Plas, & Veldhuizen, 1986). Another study on 2-bromo-4-phenylpyrimidine with potassium amide showed the formation of 2-amino-4-phenylpyrimidine through a similar mechanism (Kroon & Plas, 2010).
Antihyperglycemic Activity
A novel family of analogues, including this compound derivatives, has been discovered as inhibitors of human glycogen synthase kinase 3 (GSK3). These compounds have shown antihyperglycemic activity and efficacy in rodent models of type 2 diabetes (Wagman et al., 2017).
Anticancer Properties
Several studies have explored the anticancer properties of this compound derivatives. One research effort focused on synthesizing 4-aryl-N-phenylpyrimidin-2-amines to assess their cytotoxicity against non-small cell lung carcinoma (NSCLC) cells, finding potent anti-cancer activity in certain compounds (Toviwek et al., 2017). Another study designed and synthesized derivatives as tubulin polymerization inhibitors, with some compounds showing significant antiproliferative activity against cancer cell lines (Liu, Wang, Peng, & Li, 2020).
Biological Activity and Dye Derivatives
5-Phenyl-1,3,4-thiadiazole-2-amine has been synthesized and used to create heterocyclic azo dyes, which were then characterized and screened for biological activity (Kumar et al., 2013).
Fungicidal Activity
Research on combining the structure of N-phenylpyrimidin-2-amine fungicide with strobilurin fungicide has led to novel compounds exhibiting good fungicidal activity, comparable to commercial standards (Li et al., 2009).
Mécanisme D'action
Target of Action
5-Phenylpyrimidin-2-amine has been identified as an inhibitor for Glycogen Synthase Kinase 3 (GSK-3) . GSK-3 is a cellular kinase with various functions, such as glucose regulation, cellular differentiation, neuronal function, and cell apoptosis . It has been proven as an important therapeutic target in type 2 diabetes mellitus and Alzheimer’s disease . Additionally, it has been reported to inhibit CDK2 and CDK6 .
Mode of Action
The compound interacts with its targets, primarily GSK-3, through a process that involves molecular docking . This process identifies the key amino acid residues at the active site of GSK-3 and explores its binding mode with ligands . The residues Ile62, Val70, and Lys85 located in the active site play a key role for GSK-3 complexed with inhibitors .
Biochemical Pathways
The inhibition of GSK-3 by this compound affects various biochemical pathways related to glucose regulation, cellular differentiation, neuronal function, and cell apoptosis
Pharmacokinetics
It has been suggested that the compound has a high gi absorption and is bbb permeant . The compound’s lipophilicity (Log Po/w) is 1.6 (iLOGP), indicating a balance between hydrophilic and lipophilic properties that could influence its absorption and distribution .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effect on GSK-3. By inhibiting GSK-3, the compound can potentially influence glucose regulation, cellular differentiation, neuronal function, and cell apoptosis . The exact effects can vary depending on the specific cellular context and the concentration of the compound.
Safety and Hazards
Orientations Futures
While specific future directions for 5-Phenylpyrimidin-2-amine were not found, the field of drug conjugates as drug delivery systems for the treatment of cancer continues to advance with the application of new technologies . This could potentially include the development of new peptide-drug conjugate modalities .
Propriétés
IUPAC Name |
5-phenylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c11-10-12-6-9(7-13-10)8-4-2-1-3-5-8/h1-7H,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYGOFGJNWGAPAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60492447 | |
| Record name | 5-Phenylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60492447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
31408-23-8 | |
| Record name | 5-Phenylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60492447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-phenylpyrimidin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



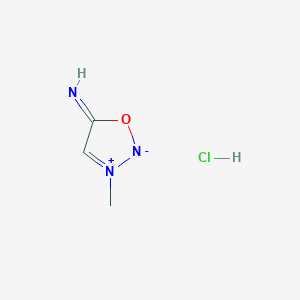
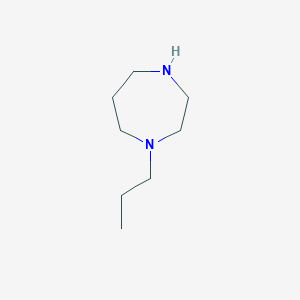
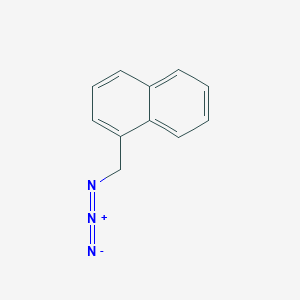
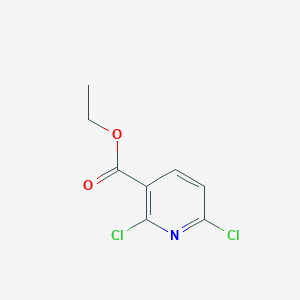
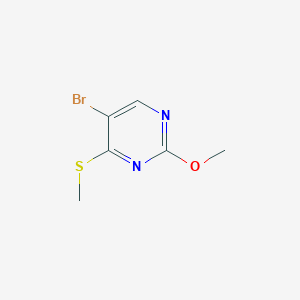
![2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepine](/img/structure/B1337565.png)
